3,4-Dicyanobenzoic acid
Overview
Description
3,4-Dicyanobenzoic acid is an organic compound with the molecular formula C9H4N2O2 It is a derivative of benzoic acid, where two cyano groups are attached to the benzene ring at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dicyanobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid to form 3,4-dinitrobenzoic acid, followed by reduction to 3,4-diaminobenzoic acid. The final step involves the Sandmeyer reaction, where the amino groups are replaced by cyano groups using copper(I) cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dicyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: 3,4-Dicarboxybenzoic acid.
Reduction: 3,4-Diaminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,4-Dicyanobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-dicyanobenzoic acid exerts its effects depends on the specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano groups can interact with amino acid residues, affecting the enzyme’s activity. In materials science, its properties are influenced by the presence of cyano groups, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
3,5-Dicyanobenzoic acid: Similar structure but with cyano groups at the 3 and 5 positions.
4-Cyanobenzoic acid: Contains only one cyano group at the 4 position.
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups instead of cyano groups.
Uniqueness: 3,4-Dicyanobenzoic acid is unique due to the specific positioning of the cyano groups, which influences its reactivity and interactions. This makes it particularly useful in applications requiring precise control over molecular interactions and properties.
Properties
IUPAC Name |
3,4-dicyanobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQLDZZFNMLNEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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